[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenylsulfanylpyridine-3-carboxylate
Description
This compound is an ester derivative featuring a pyridine ring substituted with a phenylsulfanyl group at position 2 and a carboxylate ester at position 3. The ester side chain includes a 1-cyanocyclohexylamino carbonyl group, contributing to its structural complexity.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-phenylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c22-15-21(11-5-2-6-12-21)24-18(25)14-27-20(26)17-10-7-13-23-19(17)28-16-8-3-1-4-9-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFPLDVWCSJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₂N₂O₃S
- Molecular Weight : 342.45 g/mol
- CAS Number : Not specified in the sources.
The structure features a pyridine ring substituted with a phenylsulfanyl group and an amino acid derivative that enhances its biological relevance.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyanocyclohexyl moiety may enhance lipophilicity, facilitating membrane penetration and subsequent intracellular effects.
Pharmacological Potential
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially modulating cytokine release and inflammatory pathways.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in therapeutic settings:
- Case Study 1 : A derivative of pyridine showed significant inhibition of cancer cell lines in vitro, suggesting that modifications to the pyridine structure could enhance therapeutic efficacy.
- Case Study 2 : A related compound demonstrated anti-inflammatory effects in animal models, leading to reduced symptoms of inflammation and pain.
Data Table: Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Activity against specific pathogens |
In Vitro Studies
In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines. For example, one study reported a 50% reduction in cell viability at concentrations ranging from 10 to 50 µM.
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicated significant reductions in edema and pain responses when administered at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound "[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-methyl-1,2-oxazole-5-carboxylate" (C₁₄H₁₇N₃O₄, MW 291.3 g/mol) serves as a key analog . Below is a comparative analysis:
| Feature | Target Compound | Oxazole Analog |
|---|---|---|
| Core Heterocycle | Pyridine (6-membered, N-containing) | 1,2-Oxazole (5-membered, O- and N-containing) |
| Substituent at Position 2 | Phenylsulfanyl (SPh) | Methyl (CH₃) |
| Ester Side Chain | 1-Cyanocyclohexylamino carbonyl | 1-Cyanocyclohexylamino carbonyl |
| Molecular Weight | ~410.5 g/mol | 291.3 g/mol |
| Key Functional Groups | Sulfur (thioether), cyano, amide | Oxazole ring, cyano, amide |
Impact of Substituents on Properties
- Phenylsulfanyl vs. In contrast, the methyl group in the oxazole analog reduces steric hindrance, possibly improving metabolic stability .
- Heterocyclic Core : Pyridine’s aromaticity and larger ring size may favor π-π stacking interactions, whereas the oxazole’s electronegative oxygen could alter solubility and hydrogen-bonding capacity .
Hypothetical Pharmacological Differences
While neither compound’s biological data are detailed in the evidence, structural trends suggest:
- The target compound may exhibit stronger binding to hydrophobic pockets (due to SPh) but lower aqueous solubility.
- The oxazole analog might display better bioavailability due to its smaller size and polar oxazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
